molecular formula C20H16N2O3 B5038466 (5E)-1-(4-METHYLPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(4-METHYLPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5038466
M. Wt: 332.4 g/mol
InChI Key: AQISBYLINCAQFN-BDKUJZOCSA-N
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Description

(5E)-1-(4-METHYLPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring and phenylpropylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-METHYLPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, which is a well-studied transformation in organic chemistry . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-METHYLPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-(4-METHYLPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-(4-METHYLPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives and phenylpropylidene-containing molecules. Examples include:

Uniqueness

What sets (5E)-1-(4-METHYLPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-10-12-16(13-11-14)22-19(24)17(18(23)21-20(22)25)9-5-8-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,23,25)/b8-5+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQISBYLINCAQFN-BDKUJZOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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